molecular formula C24H16N2O2S B11942766 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 24045-27-0

5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11942766
CAS No.: 24045-27-0
M. Wt: 396.5 g/mol
InChI Key: HHOGSADXOPJNBT-HYARGMPZSA-N
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Description

5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of an anthrylmethylene group, a hydroxyphenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 9-anthraldehyde with 2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(9-Anthrylmethylene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
  • 5-(9-Anthrylmethylene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • 5-(9-Anthrylmethylene)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one

Comparison

Compared to similar compounds, 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of the hydroxyphenyl group, which can influence its chemical reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, potentially enhancing the compound’s interaction with biological targets. Additionally, the anthrylmethylene group contributes to the compound’s overall stability and electronic properties, making it a valuable molecule for various applications.

Properties

CAS No.

24045-27-0

Molecular Formula

C24H16N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

(5E)-5-(anthracen-9-ylmethylidene)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H16N2O2S/c27-18-11-9-17(10-12-18)25-24-26-23(28)22(29-24)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14,27H,(H,25,26,28)/b22-14+

InChI Key

HHOGSADXOPJNBT-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)NC(=NC5=CC=C(C=C5)O)S4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=NC5=CC=C(C=C5)O)S4

Origin of Product

United States

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